Lincomycin Sulfoxide
Overview
Description
Lincomycin Sulfoxide is a derivative of Lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis . This compound is formed through the oxidation of Lincomycin and is known for its antibacterial properties, particularly against Gram-positive bacteria .
Preparation Methods
Lincomycin Sulfoxide can be synthesized through the chemical oxidation of Lincomycin using hydrogen peroxide . This reaction is efficient and avoids the need for biotransformation processes. The reaction conditions typically involve the use of hydrogen peroxide as the oxidizing agent under controlled temperature and pH conditions . Industrial production methods for this compound are not extensively documented, but the chemical oxidation route is a promising approach for large-scale synthesis.
Chemical Reactions Analysis
Lincomycin Sulfoxide primarily undergoes oxidation reactions. The oxidation of Lincomycin with hydrogen peroxide results in the formation of this compound and Lincomycin Sulfone . Common reagents used in these reactions include hydrogen peroxide and various catalysts to facilitate the oxidation process. The major products formed from these reactions are this compound and Lincomycin Sulfone .
Scientific Research Applications
Lincomycin Sulfoxide has several scientific research applications:
Mechanism of Action
Lincomycin Sulfoxide exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This mechanism is similar to that of Lincomycin, where the compound interacts with the 23S rRNA of the 50S ribosomal subunit, preventing the formation of peptide bonds during translation . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Lincomycin Sulfoxide is similar to other lincosamide antibiotics such as Lincomycin and Clindamycin . Clindamycin is a chlorinated derivative of Lincomycin and is known for its higher efficacy and broader spectrum of activity . This compound is unique in its specific oxidation state, which may confer different pharmacokinetic properties and antibacterial activity compared to its parent compound and other derivatives .
Similar Compounds
- Lincomycin
- Clindamycin
- Lincomycin Sulfone
Properties
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,28?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYQSDXLDETKO-KCHPKXJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@@H](C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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